N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 878064-14-3
VCID: VC5647125
InChI: InChI=1S/C24H27N7/c1-17-9-10-21(18(2)15-17)26-22-20-16-25-29(3)23(20)28-24(27-22)31-13-11-30(12-14-31)19-7-5-4-6-8-19/h4-10,15-16H,11-14H2,1-3H3,(H,26,27,28)
SMILES: CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C)C
Molecular Formula: C24H27N7
Molecular Weight: 413.529

N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 878064-14-3

Cat. No.: VC5647125

Molecular Formula: C24H27N7

Molecular Weight: 413.529

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 878064-14-3

Specification

CAS No. 878064-14-3
Molecular Formula C24H27N7
Molecular Weight 413.529
IUPAC Name N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C24H27N7/c1-17-9-10-21(18(2)15-17)26-22-20-16-25-29(3)23(20)28-24(27-22)31-13-11-30(12-14-31)19-7-5-4-6-8-19/h4-10,15-16H,11-14H2,1-3H3,(H,26,27,28)
Standard InChI Key BZSIJVAWCJYVEH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C24H27N7, reflects its intricate architecture, which combines a bicyclic pyrazolo[3,4-d]pyrimidine system with three distinct substituents (Figure 1). The IUPAC name systematically describes its structure:

  • Pyrazolo[3,4-d]pyrimidine core: A fused heterocycle comprising pyrazole and pyrimidine rings.

  • 1-Methyl group: Attached to the pyrazole nitrogen, enhancing steric bulk and influencing electronic properties.

  • N-(2,4-Dimethylphenyl): A substituted aniline group at position 4, contributing to hydrophobic interactions.

  • 6-(4-Phenylpiperazin-1-yl): A piperazine ring linked to a phenyl group at position 6, a common pharmacophore in CNS-targeting agents.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight413.529 g/mol
logP~5 (estimated from analogs)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Polar Surface Area53–60 Ų (estimated)

Spectroscopic and Stereochemical Characteristics

The compound’s SMILES notation (CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C)C) provides a roadmap for its synthesis and computational modeling. Its InChIKey (BZSIJVAWCJYVEH-UHFFFAOYSA-N) confirms achirality, simplifying synthetic and analytical workflows compared to stereoisomerically complex analogs.

Synthesis and Derivative Development

General Synthetic Pathways

While explicit details for this compound are unavailable, related pyrazolo[3,4-d]pyrimidines are synthesized through multi-step sequences involving:

  • Cyclocondensation: Formation of the pyrazolo[3,4-d]pyrimidine core from pyrazole-4-carbonitrile precursors .

  • Chlorination: Treatment with POCl3/PCl5 to introduce reactive chlorine atoms at positions 4 and 6 .

  • Nucleophilic Substitution: Displacement of chlorine with amines, such as 4-phenylpiperazine, under mild conditions .

For example, the synthesis of analog 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves stirring dichlorinated intermediates with aniline at ambient temperatures .

Challenges in Optimization

Key hurdles include:

  • Low Solubility: High logP values (~5) necessitate formulation strategies to improve bioavailability .

  • Regioselectivity: Ensuring substitution occurs exclusively at position 6 to avoid isomeric impurities .

Physicochemical and Pharmacokinetic Profiling

Lipophilicity and Solubility

The compound’s logP (~5) and logSw (<-4.8 for analogs) suggest poor aqueous solubility, a common issue for fused heterocycles . This property may limit oral absorption but could enhance blood-brain barrier penetration for CNS applications.

Metabolic Stability

The piperazine moiety is prone to oxidative metabolism via cytochrome P450 enzymes, potentially shortening half-life. Methyl groups on the phenyl ring may slow aromatic hydroxylation, a primary metabolic pathway for aryl amines.

TargetMechanismEvidence from Analogs
Protein KinasesATP-competitive inhibition
GPCRsModulation of serotonin/dopamine (piperazine pharmacophore)

Neurology

The 4-phenylpiperazine moiety is a hallmark of antipsychotics (e.g., aripiprazole), suggesting potential D2/5-HT1A receptor affinity. The dimethylphenyl group may enhance blood-brain barrier permeability.

Research Gaps and Future Directions

Unresolved Questions

  • Specific Target Engagement: No published data confirm binding to kinases or GPCRs.

  • In Vivo Efficacy: Pharmacodynamic and toxicity profiles remain uncharacterized.

Recommendations for Further Study

  • High-Throughput Screening: Identify primary targets using kinase/GPCR panels.

  • Prodrug Development: Address solubility issues via phosphate or ester prodrugs.

  • Structural Optimization: Trimethylation or fluorination to improve metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator